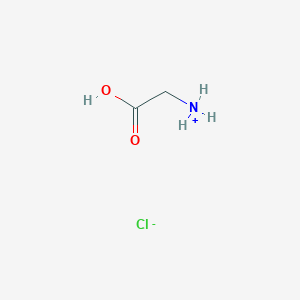

H-亮氨酸-脯氨酸-脯氨酸-OH

描述

L-Proline, 1-(1-L-leucyl-L-prolyl)- is an organic compound belonging to the class of oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . This particular compound is known for its structural compatibility and bio-functional values, making it a subject of interest in various scientific fields .

科学研究应用

L-Proline, 1-(1-L-leucyl-L-prolyl)- has a wide range of scientific research applications:

Chemistry: It is used as an asymmetric catalyst in organic synthesis and asymmetric aldol cyclization.

Biology: It inhibits the growth of certain microbes, such as E.

Industry: It can be used as a bioprotectant against food-borne pathogenic fungi.

作用机制

Target of Action

The primary target of H-LEU-PRO-PRO-OH, also known as Leu-Pro-Pro, is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body.

Biochemical Pathways

The inhibition of ACE by Leu-Pro-Pro affects the Renin-Angiotensin System (RAS) pathway . This disruption leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure. Additionally, Leu-Pro-Pro may also influence protein synthesis and energy metabolism pathways, promoting glucose uptake, mitochondrial biogenesis, and fatty acid oxidation .

Result of Action

The primary molecular effect of Leu-Pro-Pro’s action is the inhibition of ACE, leading to a decrease in angiotensin II levels . This results in vasodilation and a subsequent decrease in blood pressure. On a cellular level, this can lead to reduced strain on the heart and blood vessels.

生化分析

Biochemical Properties

This interaction is crucial for its ACE-inhibiting activity . The compound’s ability to inhibit ACE, an enzyme that plays a key role in the regulation of blood pressure, is significant .

Cellular Effects

The cellular effects of “L-Proline, 1-(1-L-leucyl-L-prolyl)-” are primarily related to its ACE-inhibiting activity . By inhibiting ACE, it can potentially influence cell signaling pathways related to blood pressure regulation . Detailed studies on its effects on gene expression and cellular metabolism are still needed.

Molecular Mechanism

“L-Proline, 1-(1-L-leucyl-L-prolyl)-” exerts its effects at the molecular level through its interaction with ACE . It binds to ACE, inhibiting its activity and thereby influencing the regulation of blood pressure

Dosage Effects in Animal Models

While there is evidence of “L-Proline, 1-(1-L-leucyl-L-prolyl)-” having ACE-inhibiting activity , detailed studies on the dosage effects of this compound in animal models, including any threshold effects or toxic effects at high doses, are yet to be conducted.

Metabolic Pathways

Leucine, one of the amino acids in “L-Proline, 1-(1-L-leucyl-L-prolyl)-”, is known to play a crucial role in protein synthesis and energy metabolism

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(1-L-leucyl-L-prolyl)- involves the use of Lactobacillus coryniformis BCH-4, which produces the compound through high-performance liquid chromatography (HPLC). Chiral proline-based reactions play a significant role in the synthesis of this compound, which may proceed through iminium catalysis, enamine catalysis, or bifunctional acid–base catalysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microbial synthesis, particularly involving Lactobacillus species, is a promising approach for large-scale production .

化学反应分析

Types of Reactions

L-Proline, 1-(1-L-leucyl-L-prolyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

相似化合物的比较

Similar Compounds

Cyclo(L-Leucyl-L-Prolyl): This compound is structurally similar and also exhibits antifungal activity.

L-Proline: A versatile organo-catalyst used in various asymmetric syntheses.

L-Leucyl-L-proline: Another oligopeptide with similar structural properties.

Uniqueness

属性

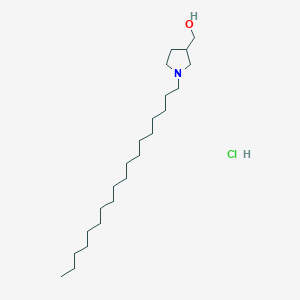

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPURXCQCHSQPAN-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153221 | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121305-26-8 | |

| Record name | LPP Tripeptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121305-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121305268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LPP acts primarily as a competitive inhibitor of angiotensin-converting enzyme 1 (ACE1) [, ]. This enzyme plays a crucial role in the renin-angiotensin system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE1, LPP helps reduce the formation of angiotensin II, thereby contributing to lower blood pressure [, , ].

A: While LPP primarily targets ACE1, studies show it has a weaker inhibitory effect on ACE2 [, ]. Notably, LPP does not inhibit chymase or cathepsin G, two other enzymes involved in angiotensin II formation []. This selectivity for ACE1 over other related enzymes is crucial for its potential therapeutic benefits.

A: ACE1 not only produces angiotensin II but also degrades bradykinin, a potent vasodilator. By inhibiting ACE1, LPP indirectly increases bradykinin levels, further contributing to its vasodilatory and antihypertensive effects [, ].

ANone: The molecular formula of LPP is C16H27N3O4, and its molecular weight is 325.4 g/mol.

A: While specific spectroscopic data for LPP is limited within the provided research, studies have utilized techniques like circular dichroism to analyze the conformation of related peptides containing LPP sequences. For instance, researchers have explored the polyproline II conformation of peptides like (Val-X-Leu-Pro-Pro-Pro)8, where X represents various amino acids [, ].

A: Research indicates that co-ingesting LPP with a protein matrix, like casein hydrolysate, significantly enhances its portal and systemic bioavailability []. The presence of fiber in a meal further improves its systemic bioavailability [].

ANone: LPP is not known to possess intrinsic catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting ACE1.

A: Yes, Gaussian accelerated molecular dynamic (GaMD) simulations have been used to investigate the binding mechanisms of LPP and other inhibitory peptides to DPP4 []. These studies provide valuable insights into the molecular interactions governing LPP's inhibitory activity.

ANone: LPP's susceptibility to degradation in vivo poses a significant challenge for its therapeutic formulation. Strategies to enhance its stability and bioavailability are crucial for its successful development as a therapeutic agent.

ANone: Information regarding specific SHE regulations pertaining to LPP is not available within the provided research.

A: Studies show that LPP is absorbed intact into the circulation, indicating it can escape intestinal degradation []. Following absorption, it is primarily distributed to organs like the liver, spleen, and kidneys, which are rich in reticuloendothelial cells []. LPP undergoes degradation in vivo, with the rate varying depending on the organ [, ].

A: Yes, meal intake significantly affects the absorption and bioavailability of LPP. Consuming LPP after a meal increases its area under the curve (AUC) compared to pre-meal intake, primarily due to an increase in plasma elimination half-life [].

A: In vivo studies demonstrate that chronic administration of LPP-containing milk products attenuates blood pressure development in spontaneously hypertensive rats (SHR) [].

ANone: Information on resistance mechanisms and cross-resistance related to LPP is not available within the provided research.

ANone: The provided research does not contain specific details on toxicity, adverse effects, or long-term safety profiles of LPP.

A: Research has explored conjugating a chlorin-type photosensitizer to an LPP-containing heptapeptide (ATWLPPR) to target neuropilin-1, a VEGF co-receptor overexpressed in tumor vasculature [, ]. This approach highlights the potential of utilizing LPP-based peptides for targeted drug delivery.

ANone: The provided research does not delve into specific biomarkers for LPP efficacy or treatment response monitoring.

A: Researchers commonly employ high-performance liquid chromatography (HPLC) to measure LPP concentration [, , ]. Additionally, mass spectrometry techniques like matrix-assisted laser desorption ionization/time of flight (MALDI-TOF) are utilized to identify LPP and its metabolites [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)